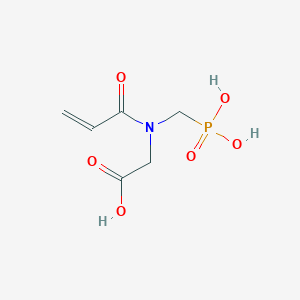

n-Acryloyl-n-(phosphonomethyl)glycine

Description

Structure

3D Structure

Properties

CAS No. |

927907-82-2 |

|---|---|

Molecular Formula |

C6H10NO6P |

Molecular Weight |

223.12 g/mol |

IUPAC Name |

2-[phosphonomethyl(prop-2-enoyl)amino]acetic acid |

InChI |

InChI=1S/C6H10NO6P/c1-2-5(8)7(3-6(9)10)4-14(11,12)13/h2H,1,3-4H2,(H,9,10)(H2,11,12,13) |

InChI Key |

LUEQHMGOJQGKOU-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)N(CC(=O)O)CP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Precursor Synthesis: N-(phosphonomethyl)glycine Pathways

A prominent method for synthesizing N-(phosphonomethyl)glycine involves the condensation reaction of glycine (B1666218), formaldehyde (B43269), and a phosphite (B83602) source. This reaction, often referred to as a phosphonomethylation of glycine, can be carried out under various conditions.

One approach involves reacting glycine with formaldehyde and a dialkyl phosphite in an alcoholic solution in the presence of a tertiary base like triethylamine (B128534). google.com The resulting ester is then hydrolyzed, typically using a strong base such as sodium hydroxide (B78521), followed by acidification to precipitate the N-(phosphonomethyl)glycine product. google.com Yields based on glycine can range from 38% to 63% depending on the specific reaction conditions. google.com

An alternative procedure utilizes a trialkylphosphite in an aqueous-alcoholic medium with an alkali or alkaline earth metal hydroxide as the base. epo.org This method is advantageous as trialkylphosphites are generally more stable to hydrolysis and less toxic than their dialkyl counterparts. epo.org The reaction environment's pH is a critical factor; acidic conditions tend to favor the formation of the byproduct glyphosine. epo.org

A study designed a new synthesis approach based on the glycine-dimethyl phosphite method that avoids the use of triethylamine, thereby reducing environmental pollutants and simplifying the process by eliminating the need for triethylamine recovery. researchgate.net

Table 1: Representative Yields in Glycine-Formaldehyde-Phosphite Condensation

| Reactants | Base/Solvent | Yield (based on glycine) | Reference |

| Glycine, Paraformaldehyde, Diethyl phosphite | Triethylamine/Methanol | 38-42% | google.com |

| Glycine, Paraformaldehyde, Diethyl phosphite | Triethylamine/Methanol, then NaOH | 48-52% | google.com |

| Glycine, Paraformaldehyde, Diethyl phosphite | Triethylamine/Methanol, then NaOH | 58-63% | google.com |

Another significant pathway to N-(phosphonomethyl)glycine involves the oxidation of N-phosphonomethylimino diacetic acid (PMIDA). This method leverages the selective cleavage of one of the carboxymethyl groups.

The oxidation can be achieved using a molecular oxygen-containing gas in the presence of a catalyst. Activated carbon is a commonly employed catalyst for this transformation, with the reaction typically conducted in an aqueous solution at elevated temperatures (from about 25°C to 150°C). google.com Other oxidizing agents such as hydrogen peroxide, nitric acid, and peroxyacetic acid have also been utilized at elevated temperatures to yield N-(phosphonomethyl)glycine. google.com

A study investigating the catalytic oxidation of PMIDA found that using a manganese salt as a catalyst at 80°C under a pressure of 0.4 MPa for 90 minutes resulted in a solid yield of 73.34% and a total yield of 87.63%. asianpubs.org The reaction pressure was identified as a critical parameter, with yields increasing up to 0.4 MPa and then decreasing with further pressure elevation. asianpubs.org Noble metals such as palladium, platinum, and rhodium, either unsupported or on a carbon support, can also catalyze the oxidation of PMIDA in aqueous media using a free oxygen-containing gas. google.com

Table 2: Effect of Pressure on the Catalytic Oxidation of PMIDA

| Reaction Pressure (MPa) | Solid Yield (%) | Total Yield (%) |

| 0.2 | 65.2 | 78.1 |

| 0.3 | 70.1 | 82.5 |

| 0.4 | 73.3 | 87.6 |

| 0.5 | 68.9 | 80.3 |

| Data adapted from a study on the catalytic oxidation of N-phosphonomethyliminodiacetic acid. asianpubs.org |

A more complex but viable synthetic route to N-(phosphonomethyl)glycine utilizes 2,5-diketopiperazine (the cyclic anhydride (B1165640) of glycine) as a starting material. This method involves the formation of N,N′-bisphosphonomethyl-2,5-diketopiperazine as an intermediate, which is then hydrolyzed to yield two molecules of N-(phosphonomethyl)glycine.

The initial step involves reacting 2,5-diketopiperazine with formaldehyde and a phosphorus-containing compound in the presence of an acid catalyst. The subsequent hydrolysis of the N,N′-bisphosphonomethyl-2,5-diketopiperazine intermediate is typically carried out under acidic or alkaline conditions to afford the final product. The formation of longer oligoglycines from the reaction of diketopiperazine with glycine or oligoglycines can be catalyzed by phosphate. nih.gov

The Petasis reaction, a multi-component reaction involving an amine, a carbonyl compound, and an organoboronic acid, offers a versatile method for the synthesis of α-amino acids and their derivatives, including N-phosphonomethylglycine derivatives. wikipedia.org

In the context of N-phosphonomethylglycine synthesis, α-amino phosphonates can serve as the amine component, reacting with glyoxylic acid (the carbonyl component) and an organoboronic acid. researchgate.net This approach has been shown to produce N-phosphonomethyl-α-amino acids with good yields and high diastereoselectivity. researchgate.net The reaction is typically carried out by stirring the three components at temperatures ranging from 25-50°C for 12-48 hours in solvents such as ethanol, toluene, or dichloromethane. researchgate.net A key advantage of the Petasis reaction is its preparative simplicity and tolerance for a variety of functional groups. wikipedia.orgresearchgate.net

Table 3: Solvents for the Petasis Reaction in N-phosphonomethylglycine Derivative Synthesis

| Solvent | Relative Yield |

| Dichloromethane | High |

| Toluene | Moderate |

| 1,4-Dioxane | Moderate |

| Tetrahydrofuran | Low |

| Ethanol | Very Low |

| Methanol | Very Low |

| Qualitative representation of solvent effects on yield. researchgate.net |

Acrylation Chemistry for n-Acryloyl-n-(phosphonomethyl)glycine Formation

The final step in the synthesis is the introduction of the acryloyl group onto the nitrogen atom of N-(phosphonomethyl)glycine. This is typically achieved through an acylation reaction.

A common method for the N-acylation of amines is the Schotten-Baumann reaction, which involves the use of an acid chloride (in this case, acryloyl chloride) and a base to neutralize the hydrochloric acid byproduct. The reaction is often carried out in a two-phase system, with an aqueous base and an organic solvent containing the reactants. For the synthesis of N-acryloyl amino acids, this method can be adapted. One approach involves the use of copper(II) complexes of the amino acid to protect the α-amino and carboxyl groups, allowing for selective N-acryloylation. researchgate.net

The reaction of N-(phosphonomethyl)glycine with acryloyl chloride in the presence of a suitable base would lead to the formation of this compound. The choice of base and solvent is crucial to ensure the reaction proceeds efficiently without significant side reactions.

Optimization of Reaction Conditions for Synthesis Efficiency

Optimizing the synthesis of this compound involves maximizing the yield and purity of both the precursor and the final product while minimizing costs and environmental impact.

For the Glycine-Formaldehyde-Phosphite Condensation , key parameters for optimization include the molar ratios of the reactants, reaction temperature, choice of solvent and base, and the method of product isolation. google.comresearchgate.net For instance, careful control of pH is necessary to prevent the formation of byproducts. epo.org

In the Oxidation of PMIDA , optimization focuses on the catalyst type and concentration, reaction temperature, and oxygen pressure. google.comasianpubs.org As demonstrated, there is an optimal pressure that maximizes the yield, beyond which side reactions may become more prominent. asianpubs.org

For the Petasis Reaction , the choice of solvent significantly impacts the reaction rate and yield. researchgate.net Additionally, the nature of the boronic acid and the reaction temperature are important variables to consider for optimizing the synthesis of specific N-phosphonomethylglycine derivatives. researchgate.net

In the Acrylation Step , optimization would involve the selection of the acylating agent, the base, and the solvent system. The Schotten-Baumann conditions, for example, can be fine-tuned by adjusting the type and concentration of the base and the organic solvent to maximize the acylation of the secondary amine in N-(phosphonomethyl)glycine while minimizing hydrolysis of the acryloyl chloride. The reaction temperature is also a critical parameter to control to prevent polymerization of the acryloyl moiety.

Exploration of Novel Synthetic Routes and Analogues

Research into this compound and related compounds extends to the exploration of alternative synthetic pathways and the creation of structural analogues to investigate structure-activity relationships.

Novel Synthetic Routes

While the direct acylation of N-(phosphonomethyl)glycine is the most straightforward approach, other multi-step or convergent strategies could be explored. One potential avenue involves building the molecule from different precursors. For instance, processes for preparing N-substituted aminomethylphosphonic acids often utilize an amine, formaldehyde, and a phosphorus source like phosphorous acid or a dialkyl phosphite. google.comgoogle.com A novel route could theoretically involve the reaction of an N-acryloyl glycine derivative with formaldehyde and a phosphorus source, although this would require careful management of protecting groups and reaction conditions to avoid polymerization.

Another area of exploration is the use of multi-component reactions, which are efficient for creating complex molecules in a single step. The Petasis reaction, a boronic acid-based Mannich-type reaction, has been successfully employed to synthesize various N-(phosphonomethyl)glycine derivatives. researchgate.net This reaction typically involves an amine, a carbonyl compound (like glyoxylic acid), and an organoboronic acid. Adapting this methodology could provide a novel entry point to the core structure or its analogues.

Synthesis of Analogues

The synthesis of analogues of N-(phosphonomethyl)glycine has been a significant area of research, providing a library of compounds with modified structures. These synthetic efforts often focus on altering the glycine backbone or the phosphonate (B1237965) group.

Cyclic Analogues: A series of Cα,α-disubstituted cyclic derivatives of N-(phosphonomethyl)glycine have been synthesized. nih.gov The creation of these 8- and 12-membered rings involves multi-step syntheses designed to introduce conformational constraints to the otherwise flexible molecule.

Bisphosphonic Analogues: Bisphosphonic analogues of α-amino acids have been prepared through a one-pot, catalyst-free transformation of N-protected 1-amino-1-ethoxyalkylphosphonates. mdpi.com This Michaelis–Arbuzov-type reaction provides a route to compounds with a geminal bisphosphonate group, significantly altering the electronic and chelating properties compared to the parent structure.

N-Substituted Glycine Derivatives: A variety of N-substituted glycine derivatives have been prepared via the reaction of different alkyl amines with chloroacetic acid. nih.gov While not containing the phosphonomethyl group, this methodology highlights the straightforward synthesis of analogues with modified N-substituents, which could be applied to the N-(phosphonomethyl)glycine scaffold to create N-alkyl-N-(phosphonomethyl)glycine precursors for subsequent acryloylation.

| Analogue Class | General Structure/Modification | Synthetic Strategy Highlight | Reference |

|---|---|---|---|

| Cα,α-disubstituted Cyclic Derivatives | Introduction of 8- and 12-membered rings on the glycine backbone. | Multi-step synthesis to form macrocyclic structures. | nih.gov |

| Bisphosphonic Analogues | Replacement of the carboxylic acid group with a second phosphonate group. | Michaelis–Arbuzov-type reaction on 1-(N-acylamino)-1-ethoxyalkylphosphonates. | mdpi.com |

| N-Phosphonomethyl-α-amino acids | Modification of the glycine portion to other α-amino acid structures. | Three-component Petasis reaction (amine, glyoxylic acid, boronic acid). | researchgate.net |

| N-Alkyl Glycine Derivatives | Replacement of the phosphonomethyl group with various alkyl chains. | Reaction of alkyl amines with chloroacetic acid. | nih.gov |

Polymer Chemistry and Advanced Materials Applications

Monomer Polymerization Characteristics

The polymerization of n-Acryloyl-n-(phosphonomethyl)glycine can be achieved through various techniques, yielding homopolymers with distinct properties. The presence of the phosphonic acid group can influence the polymerization kinetics and the characteristics of the resulting polymer.

Homopolymerization Mechanisms and Kinetics

The homopolymerization of acrylamide-based monomers, including those with phosphonate (B1237965) groups, can be effectively controlled using living radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net This method allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. researchgate.netrsc.org The RAFT process is particularly advantageous for functional monomers as it is tolerant to a wide variety of chemical groups. rsc.org

The kinetics of RAFT polymerization of phosphonated acrylamide (B121943) monomers typically exhibit a linear increase in molecular weight with monomer conversion, which is a hallmark of a controlled polymerization process. researchgate.net The choice of the RAFT agent, or chain transfer agent (CTA), is crucial for achieving good control over the polymerization. nih.gov For acrylamide-based monomers, trithiocarbonates are often effective CTAs. sigmaaldrich.com The polymerization is typically initiated by a thermal initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures. mdpi.com

Table 1: Representative Kinetic Data for RAFT Polymerization of a Phosphonated Acrylamide Monomer Data extrapolated from analogous systems.

| Time (h) | Monomer Conversion (%) | Mn ( g/mol ) (Experimental) | Mn ( g/mol ) (Theoretical) | Đ (Mw/Mn) |

| 1 | 25 | 5,200 | 5,000 | 1.15 |

| 2 | 48 | 9,800 | 9,600 | 1.12 |

| 4 | 75 | 15,100 | 15,000 | 1.10 |

| 6 | 92 | 18,500 | 18,400 | 1.08 |

Photoinitiated Polymerization Processes

Photoinitiated polymerization offers a rapid and spatially controllable method for polymer synthesis. nih.gov This technique utilizes photoinitiators that generate reactive species (radicals or cations) upon exposure to light, typically in the UV or visible range, to initiate polymerization. nih.gov For acrylate (B77674) and acrylamide monomers, free-radical photopolymerization is a common approach. researchgate.net

The process involves a photoinitiator, which upon absorbing light, undergoes cleavage to form radicals. These radicals then react with the monomer to initiate the polymer chain growth. nih.gov The kinetics of photopolymerization can be very fast, with high monomer conversions achieved in short periods. pocketdentistry.com The rate of polymerization is dependent on the light intensity, the concentration and type of photoinitiator, and the monomer concentration. pocketdentistry.com

For monomers containing acidic groups like this compound, the acidic moiety can accelerate the photopolymerization process. pocketdentistry.com This acceleration is attributed to the influence of the acidic group on the propagation and termination steps of the radical polymerization. Photoinitiating systems based on compounds like bis(acyl)phosphine oxides (BAPO) have been shown to be efficient for the photopolymerization of dental adhesives containing acidic monomers. pocketdentistry.com

Copolymerization Strategies with Acrylate Monomers

Copolymerization of this compound with other monomers, such as acrylates, is a versatile strategy to tailor the properties of the resulting polymers for specific applications.

Synthesis and Characterization of Copolymers (e.g., with 2-hydroxyethyl acrylate)

The synthesis of copolymers of phosphonated monomers with acrylates like 2-hydroxyethyl acrylate (HEA) can be achieved through controlled radical polymerization techniques like RAFT. rsc.org This allows for the preparation of well-defined block or random copolymers. rsc.org For instance, a diblock copolymer can be synthesized by first polymerizing one monomer to create a macro-chain transfer agent (macro-CTA), which is then used to initiate the polymerization of the second monomer. rsc.org

The characterization of these copolymers involves a range of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the copolymer composition by comparing the integral ratios of characteristic proton peaks of the different monomer units. researchgate.netnih.gov Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is employed to determine the molecular weight and polydispersity of the copolymers. rsc.org Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the functional groups present in the copolymer, confirming the incorporation of both monomer units. nih.gov

Influence of Comonomer Ratios on Polymer Structure

The ratio of comonomers in the feed during polymerization has a significant impact on the composition and, consequently, the properties of the resulting copolymer. utwente.nlnih.gov In an ideal random copolymerization, the composition of the copolymer is directly related to the feed ratio of the monomers and their reactivity ratios. researchgate.net However, if the reactivity ratios of the two monomers are significantly different, the composition of the copolymer may drift as the polymerization proceeds, leading to a heterogeneous polymer structure. researchgate.net

By systematically varying the comonomer feed ratio of this compound and an acrylate monomer like 2-hydroxyethyl acrylate, the properties of the resulting copolymer can be finely tuned. For example, increasing the proportion of the phosphonated monomer would be expected to enhance properties related to adhesion to mineralized tissues, while a higher content of 2-hydroxyethyl acrylate would increase the hydrophilicity and water-swelling capacity of the copolymer. nih.govmdpi.com This control over the polymer structure is crucial for designing materials with specific functionalities. utwente.nl

Table 2: Hypothetical Influence of Comonomer Feed Ratio on Copolymer Properties Based on general principles of copolymerization.

| Molar Feed Ratio (this compound : 2-hydroxyethyl acrylate) | Expected Copolymer Composition | Anticipated Dominant Property |

| 1 : 9 | Low phosphonate content | High hydrophilicity |

| 1 : 1 | Approximately equal phosphonate and hydroxyl content | Balanced hydrophilic and adhesive properties |

| 9 : 1 | High phosphonate content | Enhanced adhesion to mineralized surfaces |

Integration into Polymeric Formulations for Advanced Materials

The unique properties of polymers derived from this compound make them valuable components in various advanced material formulations, particularly in the biomedical field.

The presence of the phosphonic acid group provides strong adhesive properties to mineralized tissues, such as enamel and dentin. nih.govunits.it This makes polymers and copolymers of this compound excellent candidates for use in dental adhesives and self-adhesive resin cements. nih.gov These materials can improve the bond strength and durability of dental restorations by forming chemical bonds with the calcium ions in hydroxyapatite. nih.gov

Furthermore, the hydrophilic nature of the glycine (B1666218) and acryloyl components, along with the potential for hydrogen bonding, makes these polymers suitable for the formation of hydrogels. nih.govijpsnonline.comresearchgate.net These hydrogels can be designed to be stimuli-responsive and have potential applications in drug delivery and tissue engineering. nih.govsemanticscholar.org The incorporation of phosphonic acid groups can also impart flame-retardant properties to materials. The ability to copolymerize this monomer with a wide range of other acrylic and vinyl monomers allows for the creation of a diverse library of functional polymers with tailored properties for various advanced applications. nih.govresearchgate.net

Development of Photopolymerizable Coating Systems

The acrylated derivative of glyphosate (B1671968), this compound, has been investigated for its potential in creating functional photopolymerizable coating systems. psu.eduresearchgate.net Research has focused on incorporating this phosphonate herbicide, which contains an acrylic functionality, into model polyolacrylate coating formulations to develop novel biocidal coatings. psu.eduresearchgate.net The synthesis of this compound allows it to be covalently bonded within a polymer matrix, which is expected to prolong the service lifetime of the coating compared to traditional methods where biocides are mechanically blended. psu.eduresearchgate.net

In laboratory studies, this compound, referred to as AA, was successfully copolymerized with 2-hydroxyethyl acrylate (HEA). psu.edu The polymerization process is initiated by ultraviolet (UV) irradiation. It was observed that the conversion of the AA monomer was complete within a short period upon irradiation at 350 nm in a D₂O solution. psu.edu

Further experiments involved the addition of a photoinitiator, Darocur 1173, to mixtures of this compound and 2-hydroxyethyl acrylate. psu.edu These formulations were then spin-coated onto glass slides and irradiated at 350 nm, resulting in the formation of adherent films. psu.edu This demonstrates the viability of using this compound as a comonomer in developing photocurable coatings. psu.edu

Table 1: Copolymerization Experiment Details

| Component | Role | Details |

|---|---|---|

| This compound (AA) | Monomer | An acrylated derivative of glyphosate. psu.eduresearchgate.net |

| 2-hydroxyethyl acrylate (HEA) | Comonomer | Copolymerized with AA. psu.edu |

| Darocur 1173 | Photoinitiator | Added at 1.5% w/w to the monomer mixture. psu.edu |

| Irradiation | Curing Method | Conducted at a wavelength of 350 nm. psu.edu |

Analysis of Film Formation and Mechanical Toughening Properties

The process of film formation was demonstrated by spin-coating mixtures of this compound, 2-hydroxyethyl acrylate, and a photoinitiator onto glass slides, followed by UV irradiation. psu.edu This method resulted in all tested formulations successfully forming films that adhered to the glass substrate. psu.edu

Qualitative analysis of the resulting films indicated that the combination of this compound (AA) with 2-hydroxyethyl acrylate (HEA) yielded films that were tougher and less brittle compared to what might be expected from a homopolymer of AA. psu.edu This suggests that the copolymerization approach contributes positively to the mechanical characteristics of the final coating. However, it was noted in the study that quantitative measurements of the film's mechanical properties were not pursued. psu.edu Therefore, while an improvement in toughness was observed, specific data on parameters like tensile strength, elongation at break, or Young's modulus are not available from this research. psu.edu

Table 2: Observed Film Properties

| Property | Observation | Source |

|---|---|---|

| Film Formation | Successful formation of adherent films on glass slides. | psu.edu |

| Toughness | The combination of AA with HEA resulted in tougher films. | psu.edu |

| Brittleness | The resulting films were observed to be less brittle. | psu.edu |

| Quantitative Mechanical Data | Not pursued in the cited study. | psu.edu |

Molecular and Biochemical Interaction Studies

Biochemical Mechanisms of Action Related to Phosphonate (B1237965) Moiety

The biological activity of compounds containing the N-(phosphonomethyl)glycine core is intrinsically linked to the phosphonate group's ability to interfere with specific enzymatic pathways.

N-Acryloyl-n-(phosphonomethyl)glycine is a structural analogue of N-(phosphonomethyl)glycine (glyphosate), a potent inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EC 2.5.1.19). xml-journal.net This enzyme is a key component of the shikimate pathway. acs.org The inhibitory action of glyphosate (B1671968) provides a strong model for the likely mechanism of this compound.

The inhibition of EPSP synthase by glyphosate is competitive with respect to the substrate phosphoenolpyruvate (B93156) (PEP) and non-competitive or uncompetitive with respect to the other substrate, shikimate-3-phosphate (B1206780) (S3P). xml-journal.netresearchgate.net This kinetic pattern suggests that the inhibitor binds to the active site of the enzyme, specifically at the PEP binding location, after S3P has already bound, forming a stable enzyme-S3P-inhibitor ternary complex. rsc.org Glyphosate acts as a transition state analog, binding more tightly to the EPSPS-S3P complex than PEP itself, which effectively blocks the catalytic reaction. rsc.org Given the shared phosphonomethylglycine core, it is hypothesized that this compound would exhibit a similar inhibitory profile.

Table 1: Comparative Inhibition of EPSP Synthase by Glyphosate

Organism Enzyme Source Inhibition Type vs. PEP Inhibition Constant (Ki) Reference Klebsiella pneumoniae Highly purified EPSP synthase Competitive 1 µM (at pH 6.8) xml-journal.net Neurospora crassa Purified arom multienzyme complex Competitive 1.1 µM researchgate.net

The shikimate pathway is essential for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in plants, bacteria, and fungi. acs.orgrsc.org This pathway is absent in animals, making its components attractive targets for antimicrobial agents and herbicides. rsc.org

By inhibiting EPSP synthase, this compound would theoretically disrupt this critical metabolic route. The blockage of the pathway prevents the production of chorismate, the precursor for the three essential aromatic amino acids. nih.gov This cessation of synthesis would lead to a deficiency in these vital building blocks for protein synthesis and other important secondary metabolites, ultimately resulting in metabolic stress and growth inhibition of the affected organism. nih.govrsc.orgnih.gov The accumulation of shikimate-3-phosphate due to the enzymatic block is a known consequence of this inhibition. nih.gov

Metal Ion Complexation and Chelation Characteristics

The N-(phosphonomethyl)glycine structure contains multiple functional groups—a secondary amine, a carboxylate group, and a phosphonate group—that can act as ligands for metal ions. mdpi.com This arrangement confers significant chelating properties to the molecule.

The phosphonate and carboxylate moieties of the N-(phosphonomethyl)glycine core enable it to form stable complexes with a variety of divalent and trivalent metal cations. mdpi.comacs.org Studies on its analogue, glyphosate, have demonstrated its ability to bind essential mineral nutrients. Computer modeling of glyphosate's behavior in plant phloem, a fluid rich in biological chelating agents, indicates that it can bind a percentage of available metal ions. utwente.nl At a typical phloem pH of 8, 1.5 mM glyphosate was calculated to bind 8.4% of total Fe³⁺, 3.4% of total Mn²⁺, and 2.3% of total Mg²⁺, with minimal effect on Ca²⁺, Cu²⁺, and Zn²⁺ speciation. utwente.nl This suggests that while it can chelate these ions, it faces competition from endogenous chelators. utwente.nl The solubility products (Ksp) of 1:1 complexes of glyphosate with various metal ions decrease in the order of Mg > Ca > Mn > Zn > Cu > Fe, indicating stronger binding and lower solubility for ions like iron and copper. rsc.org

Table 2: Calculated Metal Ion Binding by 1.5 mM Glyphosate in Phloem (pH 8.0)

Metal Ion Percentage of Total Ion Bound Reference Fe³⁺ 8.4% Mn²⁺ 3.4% Mg²⁺ 2.3% Ca²⁺ ~0% Cu²⁺ ~0% Zn²⁺ ~0% Fe²⁺ ~0%

The coordination chemistry of the N-(phosphonomethyl)glycine structure with metals is complex, involving its multiple donor atoms. X-ray diffraction studies of metal-glyphosate complexes have revealed various coordination modes. For instance, in a complex with Cu(II), the copper cation is five-coordinate, involving a tridentate combination of the carboxylate oxygen, a phosphonate oxygen, and the secondary amine nitrogen, forming two adjacent chelate rings. rsc.org The structure of metal complexes can also be polymeric. For example, a barium-glyphosate complex forms a polymer structure based on a repeating dimeric unit where the barium centers are bridged by glyphosate ligands through both phosphonate and carboxylate oxygen atoms. These studies highlight the versatility of the phosphonomethylglycine backbone in coordinating with metals, a property that would be retained in this compound.

Antifouling Mechanisms and Biological Activity in Aquatic Systems

The unique structure of this compound suggests potential for its use in creating antifouling surfaces. The acryloyl group is a polymerizable moiety, allowing the molecule to be incorporated as a monomer into polymer coatings. The antifouling activity would then stem from the properties of the pendant phosphonomethylglycine group.

The primary theoretical mechanism for antifouling action is related to the strong metal-chelating ability of the phosphonate group. researchgate.netacs.org Phosphonate-containing polymers can be coated onto metallic substrates, using the phosphonate group as a strong anchor. rsc.org This creates a surface that can interact with the aquatic environment in several ways to prevent biofouling.

One mechanism is the inhibition of mineral scale formation, which is crucial for the settlement of organisms like barnacles. acs.org By chelating Ca²⁺ and Mg²⁺ ions from the water, the surface can disrupt the crystallization process of calcium carbonate and other minerals. acs.org

Furthermore, the hydrophilic and zwitterionic nature that can arise from the phosphonate and amine groups can create a tightly bound hydration layer on the surface. This layer acts as a physical and energetic barrier, preventing the adsorption of proteins, bacteria, and other microorganisms that form the initial biofilm, a critical step in the fouling process. researchgate.netnih.gov Copolymers incorporating phosphonates have demonstrated this "stealth" property, leading to cell-repulsive, antifouling behavior. nih.gov The combination of a hydrophilic, protein-resistant surface with the specific chelating properties of the phosphonate groups provides a dual-action antifouling strategy.

Studies on Diatom Inhibition (e.g., Phaeodactylum tricornutum, Navicula pelliculosa)

Research into the antifouling potential of this compound has demonstrated its biological activity against key diatom species responsible for biofouling. psu.edu Studies have utilized cultures of Phaeodactylum tricornutum and Navicula pelliculosa to test the inhibitory effects of this acrylated glyphosate derivative. psu.edu

The monomer form of this compound, as well as its homopolymer, have both been shown to exhibit biological activity against these diatoms. psu.edu This indicates that the functional properties of the glyphosate moiety are retained after the acrylation process and subsequent polymerization. The inhibitory action is rooted in the well-understood mechanism of glyphosate, which acts as a non-selective, systematic phosphonate herbicide. psu.edu

The primary target of this compound is the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. psu.edu This enzyme is a crucial component of the shikimic acid pathway, which is responsible for the biosynthesis of essential aromatic amino acids in microorganisms and plants. psu.edu By inhibiting EPSP synthase, this compound effectively disrupts vital metabolic processes in diatoms, leading to growth inhibition. A significant advantage of this mechanism is that the EPSP synthase enzyme is not present in mammals and other marine animals, suggesting a degree of selectivity for antifouling applications. psu.edu

The following table summarizes the diatom species tested for inhibition by this compound.

| Diatom Species | Inhibition Observed |

| Phaeodactylum tricornutum | Yes |

| Navicula pelliculosa | Yes |

Mechanistic Understanding of Biocidal Performance in Model Formulations

To understand the practical application of this compound as an antifouling agent, its performance has been investigated within model photopolymerizable coating formulations. psu.edu The research aimed to create a system where the biocide is chemically bound to the coating matrix, thereby prolonging its service lifetime compared to traditional coatings where the biocide is mechanically blended and rapidly leaches out. psu.eduresearchgate.net

In these model systems, this compound was copolymerized with other monomers, such as 2-hydroxyethyl acrylate (B77674) (HEA), to form a cross-linked polymer matrix. psu.edu The formulations were cured using ultraviolet (UV) irradiation at 350 nm to create solid pellets. psu.edu The biocidal functionality is derived from the glyphosate moiety within the polymer structure.

The mechanism of action relies on the slow release of the active compound from the polymer matrix into the surrounding aqueous environment. Herbicide release experiments were conducted by placing the cured polymer pellets in D₂O and monitoring the amount of released herbicide over time using proton nuclear magnetic resonance (¹H NMR) spectroscopy. psu.edu The peak intensities from standard solutions of glyphosate and this compound were used to quantify the amount of biocide released from the pellets. psu.edu This controlled release mechanism ensures a sustained biocidal effect at the coating's surface, inhibiting the settlement and growth of diatoms like Phaeodactylum tricornutum and Navicula pelliculosa. The covalent bonding of the biocide to the polymer backbone is the key feature designed to extend the antifouling performance of the coating. researchgate.net

The table below outlines the components and methods used in studying the model formulations.

| Component/Method | Description | Purpose |

| This compound | Acrylated glyphosate derivative; biocide | Provides the antifouling activity by inhibiting the shikimic acid pathway in diatoms. |

| 2-hydroxyethyl acrylate (HEA) | Co-monomer | Forms the polymer backbone of the coating formulation. |

| Irgacure 819 | Photoinitiator | Initiates polymerization upon exposure to UV light. |

| UV Irradiation (350 nm) | Curing method | Solidifies the liquid formulation into a cross-linked polymer coating. |

| ¹H NMR Spectroscopy | Analytical technique | Used to monitor and quantify the release of the herbicide from the polymer pellets into water. |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of n-Acryloyl-n-(phosphonomethyl)glycine in solution.

High-resolution ¹H NMR spectroscopy provides precise information about the chemical environment of the hydrogen atoms within the this compound molecule, allowing for unambiguous structural confirmation. The spectrum is expected to show distinct signals corresponding to the protons of the acryloyl group, the glycine (B1666218) backbone, and the phosphonomethyl moiety.

The vinyl protons of the acryloyl group typically appear in the downfield region of the spectrum, generally between 5.5 and 6.5 ppm, exhibiting characteristic splitting patterns (doublet of doublets) due to coupling between them. nih.govresearchgate.net The methylene (B1212753) protons adjacent to the nitrogen on the glycine backbone are expected to resonate at approximately 4.0 ppm. researchgate.net The chemical shifts for the methylene protons of the phosphonomethyl group are anticipated to appear further upfield. Based on data from related N-(phosphonomethyl)glycine compounds, these signals would likely be found in the 3.0 to 4.5 ppm range. researchgate.netchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analogous structures like N-Acryloyl Glycine and N,N-bis(phosphonomethyl)glycine.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Vinyl (-CH=CH₂) | 5.5 - 6.5 | dd (doublet of doublets) |

| Glycine Methylene (-N-CH₂-COOH) | ~ 4.0 - 4.5 | s (singlet) |

| Phosphonomethyl Methylene (-N-CH₂-P) | ~ 3.5 - 4.0 | d (doublet) |

Note: dd = doublet of doublets, s = singlet, d = doublet. Actual shifts and multiplicities may vary based on solvent and pH.

In situ NMR spectroscopy serves as a powerful technique to monitor the polymerization of acryloyl-containing monomers like this compound in real-time. nih.gov By acquiring NMR spectra at regular intervals during the reaction, the kinetics of polymerization can be accurately determined.

The primary method involves monitoring the disappearance of the vinylic proton resonances of the acryloyl group. nih.gov As the polymerization proceeds, the carbon-carbon double bonds are consumed to form the polymer backbone. This conversion from sp² to sp³ hybridized carbons results in a proportional decrease in the integrated area of the vinyl proton signals in the ¹H NMR spectrum. By plotting the monomer conversion as a function of time, valuable kinetic data, including reaction rates and ultimate monomer conversion, can be calculated. nih.gov This technique offers high spectral resolution and provides rich chemical information, making it a valuable complement to other methods like RT-IR for studying polymerization kinetics. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is essential for identifying the characteristic functional groups present in this compound.

FT-IR spectroscopy is particularly sensitive to polar functional groups. The spectrum of this compound would be expected to show strong absorption bands for the carbonyl (C=O) stretching of the amide and carboxylic acid groups, typically in the range of 1650-1730 cm⁻¹. nih.govsciepub.com The phosphonate (B1237965) group (P-O) gives rise to characteristic bands between 950 and 1200 cm⁻¹. sciepub.com Other notable bands include those for N-H bending and C-N stretching.

Raman spectroscopy is highly effective for identifying non-polar bonds, making it an excellent complementary technique. A prominent feature in the Raman spectrum would be the C=C stretching vibration of the acryloyl group, which appears around 1650 cm⁻¹. horiba.com The disappearance of this band can be used to track the degree of polymerization during a reaction. horiba.com Raman spectroscopy can also provide information on the polymorphs of the crystalline solid, as different crystal forms of glycine and its derivatives show unique spectral fingerprints. mdpi.comresearchgate.net

Table 2: Key Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Carboxylic Acid (COOH) | C=O Stretch | 1700 - 1732 sciepub.com | 1700 - 1740 researchgate.net |

| Amide (-CONH-) | C=O Stretch (Amide I) | 1650 - 1680 nih.gov | ~1670 |

| Acryloyl (C=C) | C=C Stretch | ~1635 | ~1650 horiba.com |

| Phosphonate (PO₃H₂) | P-O Stretch | 950 - 1200 sciepub.com | 950 - 1150 |

| Methylene (-CH₂-) | C-H Bending/Scissoring | ~1440 | ~1440 - 1465 mdpi.com |

Mass Spectrometry (LC-MS/MS) for Compositional Analysis and Product Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of this compound. It allows for the accurate determination of its molecular weight and the confirmation of its elemental composition. The technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. thermofisher.com

For analysis, the compound is first separated from any impurities or byproducts on an LC column. The eluent is then introduced into the mass spectrometer, typically using electrospray ionization (ESI), which generates gas-phase ions of the molecule with minimal fragmentation. The mass-to-charge ratio (m/z) of the resulting molecular ion confirms the compound's molecular weight.

Tandem mass spectrometry (MS/MS) is then employed for structural elucidation. The molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound and distinguish it from isomers. nih.gov For quantitative studies, isotopically labeled internal standards are often used to ensure high accuracy and precision. nih.govnih.gov While the parent compound, glyphosate (B1671968), sometimes requires derivatization to improve its chromatographic properties, modern LC-MS/MS methods can often analyze such compounds directly. nih.govnih.gov

X-ray Diffraction Analysis of Crystal Structures and Metal Complexes

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of this compound in its solid, crystalline state. mdpi.com Single-crystal XRD analysis can provide precise bond lengths, bond angles, and conformational details of the molecule, as well as information about intermolecular interactions such as hydrogen bonding in the crystal lattice. rsc.org

Furthermore, XRD is invaluable for characterizing the structure of metal complexes involving this compound. Studies on the parent compound, N-(phosphonomethyl)glycine, have shown that it forms complexes with various metal ions where it can coordinate through its carboxylate, phosphonate, and amine functionalities. rsc.org XRD analysis of these complexes reveals the coordination geometry of the metal center and the specific binding modes of the ligand. rsc.org

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It is a key technique for identifying different crystalline phases (polymorphs), assessing sample purity, and studying the stability of the solid form under various conditions. mdpi.comresearchgate.net Variations in hydrogen bonding can lead to different crystalline structures, which can be identified and distinguished using PXRD. nih.gov

Potentiometric and Calorimetric Investigations of Protonation Equilibria

The acidic properties of this compound, stemming from its carboxylic acid and phosphonic acid groups, can be quantitatively investigated using potentiometric and calorimetric methods.

Potentiometric titration is the standard technique for determining the acid dissociation constants (pKa values) of the ionizable groups. sciepub.com The method involves titrating an aqueous solution of the compound with a standardized strong base (e.g., NaOH) while monitoring the pH. The resulting titration curve shows distinct equivalence points corresponding to the deprotonation of the different acidic protons. Analysis of this curve allows for the precise calculation of the pKa values for the carboxyl and phosphonate functions. researchgate.net

Calorimetric titrations can be performed concurrently to measure the heat effects (enthalpy changes, ΔH) associated with each protonation step. researchgate.net By combining potentiometric and calorimetric data, a complete thermodynamic profile of the protonation equilibria can be established, including the changes in Gibbs free energy (ΔG) and entropy (ΔS). This information provides deeper insight into the protonation process and the factors governing the molecule's acid-base chemistry in solution. researchgate.net

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and conformational possibilities of a molecule. These calculations, based on the principles of quantum mechanics, can provide detailed information about electron distribution, molecular orbital energies, and the stability of different spatial arrangements.

The electronic structure of a molecule is fundamental to its chemical reactivity. Quantum chemical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are used to model this structure. For molecules related to n-Acryloyl-n-(phosphonomethyl)glycine, like glyphosine (N,N-Bis(phosphonomethyl)glycine), calculations using the B3LYP method with a 6-31G(d,p) basis set have been shown to effectively predict geometric and electronic properties chalcogen.ro.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. For instance, the established energy from HOMO and LUMO analysis can show that a charge transfer occurs within the molecule chalcogen.ro. Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution, delocalization of electron density, and intramolecular interactions.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Relatively low | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Suggests moderate chemical reactivity. |

| Dipole Moment | Non-zero | Indicates a polar molecule with asymmetric charge distribution. |

Note: The data in this table is illustrative and based on typical values for similar functional groups.

Conformational analysis involves calculating the potential energy of the molecule as a function of the rotation around its single bonds (dihedral angles). This generates a potential energy surface, or energy landscape, where low-energy regions correspond to stable conformations. For a flexible molecule like this compound, multiple low-energy conformers are expected to exist. Theoretical studies on similar peptides have identified various stable structures, including different types of β-turns researchgate.net.

Table 2: Key Torsional Angles in the Backbone of N-(phosphonomethyl)glycine

| Torsional Angle | Value (°) |

|---|---|

| O1–P1–C1–N1 | +75.2 |

| P1–C1–N1–C2 | ±175.0 |

| C1–N1–C2–C3 | +74.6 |

Source: Data from the crystal structure of glyphosate (B1671968) scispace.com. These angles define the non-planar nature of the molecular backbone.

Molecular Dynamics Simulations for Solution Behavior and Polymer Properties

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is invaluable for understanding the behavior of molecules in solution and for predicting the properties of polymers.

For this compound, MD simulations can model its interactions with water molecules, revealing how it dissolves and how its conformation changes in an aqueous environment. The simulations can also shed light on the formation of dimers or larger aggregates in solution, a process that has been studied for glyphosate using quantum chemical methods researchgate.net.

The presence of the acryloyl group gives the molecule the potential to act as a monomer in polymerization reactions. MD simulations are widely used to investigate the properties of polymers at a molecular level mdpi.com. Simulations can predict the flexibility of the polymer chain, its conformational changes, and its interactions with solvents or other materials mdpi.commdpi.com. For instance, studies on polymers like poly(N-acryloylmorpholine) have used simulations to complement experimental data on polymer brush growth and surface properties nih.gov. MD simulations can also be used to explore how factors like temperature, pressure, and the presence of salts affect the polymer's structure and behavior mdpi.com.

In Silico Modeling of Ligand-Enzyme Interactions (e.g., with EPSP Synthase)

In silico modeling, particularly molecular docking, is a crucial tool for predicting how a small molecule (ligand) like this compound might bind to a biological target, such as an enzyme. The parent compound, glyphosate, is a known inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is essential for the synthesis of aromatic amino acids in plants and microorganisms arccjournals.comresearchgate.netresearchgate.net.

EPSP synthase has two domains, and the active site is located in the cleft between them researchgate.net. Molecular docking simulations would place the this compound molecule into this active site in various possible orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, predicting the most stable binding mode.

It is hypothesized that this compound would bind to the EPSP synthase active site in a manner similar to glyphosate, with the phosphonate (B1237965) and carboxylate groups forming key hydrogen bonds and electrostatic interactions with specific amino acid residues. The addition of the acryloyl group might introduce new interactions or steric clashes that could modify the binding affinity compared to the parent compound. These computational predictions are vital for the rational design of new enzyme inhibitors arccjournals.com.

Table 3: Potential Interacting Residues in the EPSP Synthase Active Site

| Amino Acid Residue | Type of Interaction |

|---|---|

| Arginine (Arg) | Hydrogen bonding, electrostatic interactions with phosphonate group. |

| Lysine (Lys) | Hydrogen bonding with carboxylate group. |

| Glycine (B1666218) (Gly) | Backbone hydrogen bonding. |

| Serine (Ser) | Side-chain hydrogen bonding. |

Note: This table lists residues commonly found to be important for binding glyphosate and similar ligands in the EPSP synthase active site, based on structural and modeling studies.

Environmental Fate of N-(Phosphonomethyl)glycine: A Focus on Transformation and Biodegradation

Note: This article focuses on the environmental transformation and biodegradation of N-(phosphonomethyl)glycine , the parent compound of this compound. At the time of writing, specific research on the environmental fate of this compound was not available in the reviewed scientific literature. The degradation pathways of the parent compound are presented here to provide relevant context.

The environmental transformation and biodegradation of N-(phosphonomethyl)glycine, a widely used herbicide, are critical areas of study for understanding its persistence and impact on ecosystems. Microbial activity is the primary driver of its degradation in soil and water.

Environmental Transformation and Biodegradation Studies

The breakdown of N-(phosphonomethyl)glycine in the environment is predominantly a biological process, with microorganisms playing a central role under both aerobic and anaerobic conditions. scispace.com

Under anaerobic conditions, the degradation of N-(phosphonomethyl)glycine can occur, though the efficiency may vary depending on environmental factors and the microbial consortia present. Studies have investigated the optimization of anaerobic treatment of this compound using mixed cultures in batch reactors. dergipark.org.tr In one such study, experiments were conducted at 35°C for 30 days, with the pH adjusted to 7±0.2. dergipark.org.tr The results indicated that the removal of the compound is possible under these conditions, with the efficiency influenced by the type of co-substrate available to the microorganisms. dergipark.org.tr For instance, the highest removal of N-(phosphonomethyl)glycine (75%) was observed at a concentration of 25 mg L-1 when glucose was used as a co-substrate. dergipark.org.tr

The primary and most widely occurring degradation product of N-(phosphonomethyl)glycine in the environment is aminomethylphosphonic acid (AMPA). dergipark.org.trresearchgate.net AMPA is formed through the action of soil microorganisms. scispace.com This metabolite is of significant environmental interest as it can also exhibit phytotoxic properties and has a toxicity profile that is considered comparable to the parent compound. researchgate.netresearchgate.net

The formation of AMPA is a result of the microbial cleavage of the C-N bond in the N-(phosphonomethyl)glycine molecule. nih.gov The presence of AMPA in soil and water is a key indicator of the degradation of N-(phosphonomethyl)glycine. nih.gov In cultivated soils, AMPA concentrations have been found to range from 299 to 2256 μg kg-1. nih.gov Further microbial degradation of AMPA can occur, leading to the formation of phosphoric acid, and ultimately carbon dioxide and inorganic phosphate. scispace.com

Another degradation pathway, though less common, involves the cleavage of the C-P bond, which produces sarcosine (B1681465) and glycine (B1666218). researchgate.netresearchgate.net Research has also explored catalytic degradation pathways that can yield less toxic products, such as N-formyl glycine and hydroxymethyl-phosphonate. nih.gov

Key Degradation Products of N-(phosphonomethyl)glycine

| Degradation Product | Formation Pathway | Significance |

|---|---|---|

| Aminomethylphosphonic Acid (AMPA) | Microbial degradation (primary pathway) scispace.com | Major metabolite found in soil and water; exhibits its own toxicity researchgate.netnih.gov |

| Sarcosine and Glycine | Cleavage of the C-P bond | Alternative, less common degradation pathway |

| N-formyl glycine | Catalytic degradation nih.gov | Considered a more benign degradation product nih.gov |

Mixed microbial cultures are fundamental to the transformation of N-(phosphonomethyl)glycine in the environment. The diverse metabolic capabilities within these communities enable the breakdown of the compound. researchgate.net Anaerobic sludge, for instance, contains a variety of microorganisms capable of degrading N-(phosphonomethyl)glycine. dergipark.org.tr

Studies utilizing mixed cultures have demonstrated effective removal of N-(phosphonomethyl)glycine from wastewater under anaerobic conditions. dergipark.org.tr In one study, a mixed microbial culture was used in a batch reactor to investigate the removal of the compound. The results showed that with glucose as a co-substrate, a chemical oxygen demand (COD) removal of 99% was achieved at a pesticide concentration of 5 mg L-1. dergipark.org.tr The highest pesticide removal rate of 75% was observed at a concentration of 25 mg L-1, also with glucose as a co-substrate. dergipark.org.tr This highlights the importance of co-metabolism in the degradation process, where the presence of an additional carbon source enhances the breakdown of the target compound.

Performance of Mixed Microbial Cultures in N-(phosphonomethyl)glycine Degradation dergipark.org.tr

| Initial Concentration (mg L-1) | Co-substrate | Compound Removal (%) | COD Removal (%) |

|---|---|---|---|

| 5 | Glucose | Not specified | 99 |

| 25 | Glucose | 75 | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.